

Comprehensive Technical Guide: The Role of Zeta-Carotene in Carotenoid Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: zeta-Carotene

CAS No.: 13587-06-9

Cat. No.: S626023

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Introduction to ζ -Carotene and Its Importance in Carotenoid Biosynthesis

Zeta-carotene (ζ -carotene) represents a crucial **intermediate metabolite** in the carotenoid biosynthetic pathway of oxygenic phototrophs, including plants, algae, and cyanobacteria. This **acyclic carotenoid** serves as a key branching point in the formation of diverse carotenoid species that play fundamental roles in **photosynthesis**, **photoprotection**, and **plant development**. Unlike its cyclic counterparts α -carotene and β -carotene, ζ -carotene maintains a linear molecular structure that facilitates its function as a substrate for subsequent desaturation and cyclization reactions [1]. The metabolism of ζ -carotene represents a critical control point in the **carotenogenic pathway**, with recent research revealing sophisticated regulatory mechanisms at both enzymatic and genetic levels that influence overall carotenoid accumulation in plant tissues [2] [3].

The structural configuration of ζ -carotene features a **polyene chain** with multiple conjugated double bonds, which serves as the molecular foundation for its function as a light-absorbing pigment. With the molecular formula $C_{40}H_{60}$ and a molar mass of $540.920 \text{ g}\cdot\text{mol}^{-1}$, ζ -carotene occupies a strategic position in the carotenoid biosynthetic pathway between phytoene/phytofluene and more highly conjugated carotenoids like neurosporene and lycopene [1]. The **isomeric state** of ζ -carotene is particularly significant, as specific cis-trans configurations at the 15-15' double bond determine its suitability as a substrate for downstream enzymes in the pathway [2] [4]. This structural specificity underscores the necessity for specialized isomerases like Z-ISO that ensure proper geometric configuration for metabolic progression.

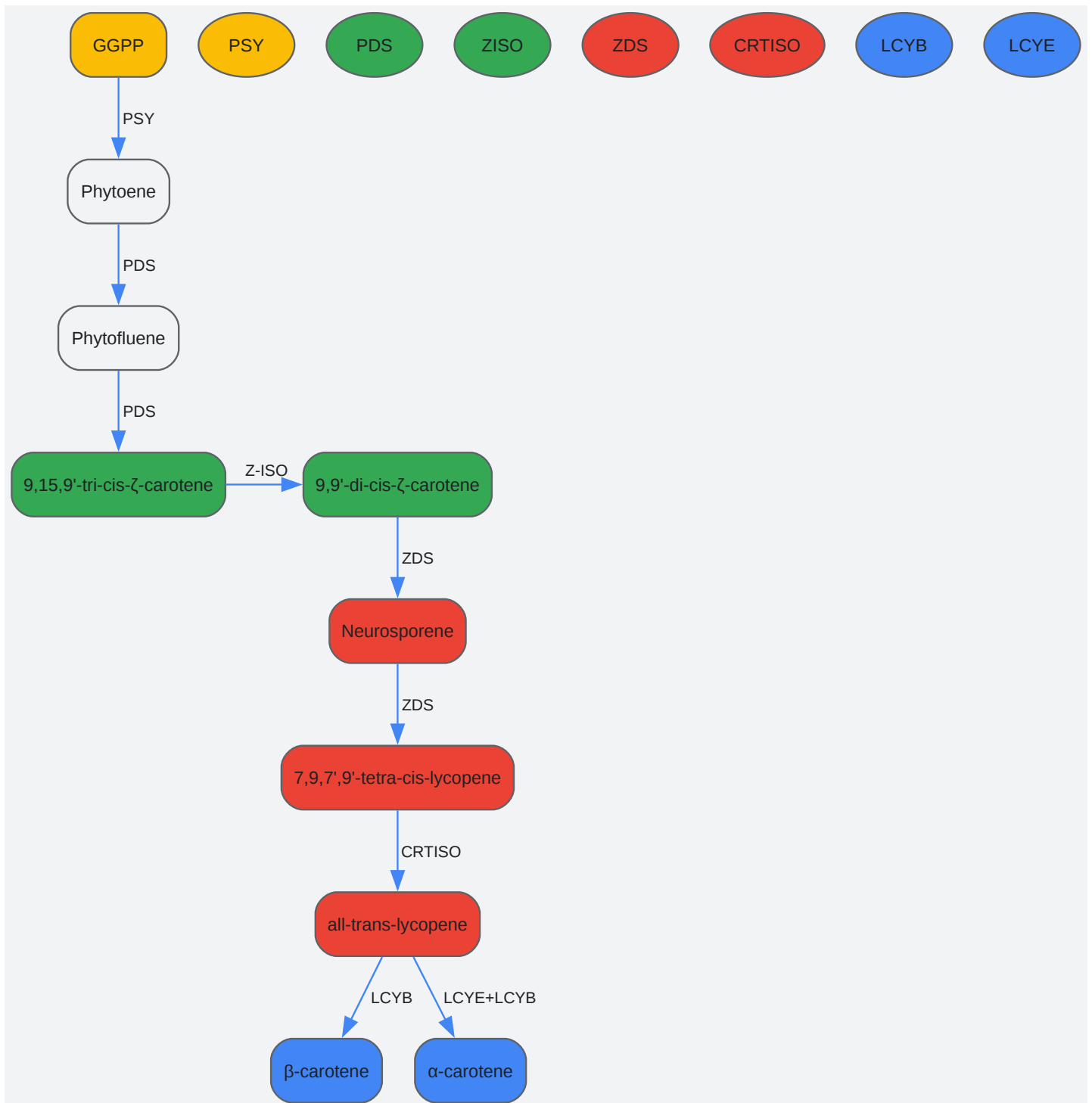
ζ -Carotene in the Carotenoid Biosynthetic Pathway

Pathway Position and Metabolic Flow

Zeta-carotene occupies a **central position** in the multi-step conversion of colorless phytoene to fully conjugated lycopene in oxygenic phototrophs. The biosynthetic sequence begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules by **phytoene synthase (PSY)** to form 15-cis-phytoene, which then undergoes two desaturation steps catalyzed by **phytoene desaturase (PDS)** to produce 9,15,9'-tri-cis- ζ -carotene [2] [3] [5]. At this critical juncture, the **15-cis double bond** must be isomerized to trans configuration before further desaturation can occur, a reaction specifically catalyzed by ζ -carotene isomerase (Z-ISO) to yield 9,9'-di-cis- ζ -carotene [2] [6]. This isomerized product then serves as the substrate for **ζ -carotene desaturase (ZDS)**, which catalyzes two additional desaturation steps to produce 7,9,7',9'-tetra-cis-lycopene (prolycopene), which is subsequently isomerized to all-trans-lycopene by **carotenoid isomerase (CRTISO)** [2] [3].

The metabolic pathway leading to ζ -carotene formation and its subsequent conversion represents a **conserved biosynthetic route** in oxygenic phototrophs that contrasts with the more direct pathway found in many heterotrophic bacteria and fungi. In non-photosynthetic organisms, a single **bacterial-type phytoene desaturase (CRTI)** typically catalyzes the complete conversion of phytoene to all-trans-lycopene without accumulation of cis-intermediates [6] [3]. The requirement for multiple specialized enzymes in plants and cyanobacteria suggests evolutionary optimization for **regulatory control** and **environmental responsiveness** in photosynthetic organisms, with ζ -carotene representing a key metabolic checkpoint [6].

Visual Representation of the Carotenoid Biosynthetic Pathway



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Figure 1: Carotenoid biosynthetic pathway in plants and cyanobacteria showing ζ -carotene intermediates. The pathway highlights the central role of Z-ISO in isomerizing 9,15,9'-tri-cis- ζ -carotene to 9,9'-di-cis- ζ -carotene, enabling further desaturation by ZDS. Enzyme abbreviations: PSY (phytoene synthase), PDS (phytoene desaturase), Z-ISO (ζ -carotene

isomerase), ZDS (ζ -carotene desaturase), CRTISO (carotenoid isomerase), LCYB (lycopene β -cyclase), LCYE (lycopene ϵ -cyclase).

Enzymology of ζ -Carotene Metabolism

Zeta-Carotene Isomerase (Z-ISO): Structure and Mechanism

Zeta-carotene isomerase (Z-ISO) represents the most recently identified enzyme in the early carotenoid biosynthetic pathway and has been characterized as a **heme B-containing integral membrane protein** that catalyzes the redox-regulated cis-to-trans conversion of the 15-cis double bond in 9,15,9'-tri-cis- ζ -carotene [2] [6]. This enzyme functions through a unique **ligand switching mechanism** that modulates electron sharing with the heme B cofactor depending on the redox state of the heme iron [2]. In its oxidized state, Z-ISO exists in an inactive conformation, while reduction of the heme iron activates the enzyme through structural rearrangement that enables catalysis [2]. Spectroscopic analysis reveals distinct absorbance profiles for each redox state, with the oxidized form exhibiting maximum absorbance at 426 nm and the reduced, active form absorbing maximally at 414-415 nm [2].

The **membrane integration** of Z-ISO is critical to its function, as the enzyme contains multiple transmembrane domains that embed it within plastid membranes [2]. In plants, Z-ISO is encoded by a nuclear gene and targeted to plastids via an N-terminal transit peptide that is cleaved upon organelle import [2]. The enzyme has been shown to function within **high molecular weight protein complexes**, suggesting potential interactions with other carotenoid biosynthetic enzymes [2]. Phylogenetic analysis indicates that Z-ISO homologs are present in plants, algae, diatoms, and cyanobacteria, but notably absent in green sulfur bacteria and Chloracidobacterium species, indicating specific evolutionary distribution among oxygenic phototrophs [6].

Comparative Structural Features of Z-ISO Across Species

Table 1: Structural and functional characteristics of Z-ISO enzymes across different species

Organism	Gene Identifier	Heme Ligands	Membrane Topology	Redox Regulation	Light Compensation
Zea mays (maize)	ZmZ-ISO	Conserved His residues	Multiple transmembrane domains	Yes, via heme iron	Partial
Arabidopsis thaliana	AtZ-ISO	Putative conserved	Multiple transmembrane	Yes, via heme iron	Partial

Organism	Gene Identifier	Heme Ligands	Membrane Topology	Redox Regulation	Light Compensation
		ligands	domains		
Synechocystis sp. PCC 6803	slr1599	Predicted His coordination	Multiple transmembrane domains	Presumed	Significant
Oryza sativa (rice)	OsZ-ISO	Conserved heme-binding	Multiple transmembrane domains	Yes, via heme iron	Partial

Substrate Specificity and Catalytic Function

Z-ISO demonstrates **strict substrate specificity** for the central 15-15' cis double bond of 9,15,9'-tri-cis- ζ -carotene, converting it specifically to the 9,9'-di-cis- ζ -carotene isomer [2] [4]. This geometric transformation is essential for the subsequent desaturation reactions catalyzed by ζ -carotene desaturase (ZDS), which cannot efficiently utilize the 15-cis substrate [4]. The **isomerization reaction** proceeds independently of light or external energy sources, instead relying on the redox potential of the heme cofactor [2]. Biochemical studies have demonstrated that asymmetric ζ -carotene isomers such as 9-cis- ζ -carotene are poorly converted by ZDS, resulting in metabolic dead-ends that accumulate 7,9-dicis-neurosporene rather than progressing to lycopene [4].

The **catalytic efficiency** of Z-ISO is particularly important in non-photosynthetic plant tissues or during periods of darkness, where photoisomerization cannot supplement enzymatic activity [6]. Mutant studies in both plants and cyanobacteria have confirmed that Z-ISO deficiency leads to accumulation of 9,15,9'-tri-cis- ζ -carotene and impaired production of downstream carotenoids, especially under dark conditions [6]. This phenotype can be partially rescued by high light exposure through **photoisomerization** of the 15-cis double bond, though this process is less efficient than enzymatic conversion [6] [4]. The dual isomerization mechanisms (enzymatic and photochemical) represent an evolutionary adaptation that ensures continuous carotenoid biosynthesis under varying light conditions in photosynthetic organisms.

Experimental Methods for Studying ζ -Carotene Metabolism

Heterologous Complementation Assays in *E. coli*

The **functional characterization** of Z-ISO activity is commonly performed using heterologous complementation assays in *Escherichia coli* engineered to accumulate the Z-ISO substrate, 9,15,9'-tri-cis- ζ -carotene. This system utilizes bacterial

strains transformed with **crtE**, **crtB**, and **plant PDS genes** to express geranylgeranyl pyrophosphate synthase (GGPPS), phytoene synthase (PSY), and phytoene desaturase (PDS), respectively [2] [6]. These engineered cells accumulate 9,15,9'-tri-cis- ζ -carotene, which can then be isomerized to 9,9'-di-cis- ζ -carotene only when a functional Z-ISO gene is introduced [2]. The detailed protocol involves:

- **Plasmid Construction:** Clone the Z-ISO gene into an appropriate expression vector (e.g., pCDFDuet-1) using restriction sites such as NdeI and XhoI [6].
- **Strain Transformation:** Co-transform *E. coli* BL21(DE3) with the Z-ISO expression construct and the pAC-ZETAipi plasmid (Addgene #53284) that provides the substrate biosynthesis pathway [6].
- **Culture Conditions:** Grow transformed bacteria in LB medium with appropriate antibiotics (streptomycin 50 $\mu\text{g}/\text{mL}$ and chloramprycin 34 $\mu\text{g}/\text{mL}$) at 37°C with shaking at 200 rpm [6].
- **Gene Induction:** Induce gene expression with 0.1-1.0 mM IPTG when cultures reach $\text{OD}_{600} \approx 0.6$, then continue incubation for 16-24 hours at 16-28°C [2] [6].
- **Pigment Extraction:** Harvest cells by centrifugation, then extract carotenoids using acetone, methanol, or hexane with brief sonication to facilitate complete pigment extraction [2].
- **HPLC Analysis:** Separate and quantify ζ -carotene isomers using normal-phase HPLC with photodiode array detection, typically employing silica-based columns and non-polar mobile phases [2].

This **complementation platform** provides a robust system for determining Z-ISO activity, with successful isomerization confirmed by HPLC analysis showing conversion of 9,15,9'-tri-cis- ζ -carotene to 9,9'-di-cis- ζ -carotene [2] [6]. The method has been successfully applied to characterize Z-ISO enzymes from diverse species including maize, *Arabidopsis*, and *Synechocystis* [2] [6].

In Vitro Enzymatic Assays with Purified Z-ISO

For **mechanistic studies** of Z-ISO catalysis, in vitro assays using purified enzyme components provide detailed kinetic and structural information. These assays require substantial protein purification efforts but enable precise control over reaction conditions and direct observation of enzyme properties [2]. The key steps include:

- **Protein Expression and Purification:** Express a truncated form of Z-ISO as a maltose-binding protein fusion (MBP::Z-ISO) in *E. coli*. Supplement bacterial cultures with heme biosynthesis precursors (δ -aminolevulinic acid) to ensure proper heme cofactor incorporation [2].
- **Membrane Isolation:** Collect bacterial membranes by ultracentrifugation ($100,000 \times g$ for 1 hour) after cell disruption by sonication or French press [2].

- **Protein Solubilization and Purification:** Solubilize membrane proteins using non-ionic detergents (e.g., dodecyl- β -D-maltoside), then purify MBP::Z-ISO using amylose affinity chromatography. Optionally cleave the MBP tag with specific proteases to isolate Z-ISO alone [2].
- **Heme Cofactor Analysis:** Identify the heme b cofactor using a hemochrome assay, measuring the pyridine hemochrome spectrum with characteristic α and β bands at 557 and 526 nm, respectively [2].
- **Liposome Incorporation:** Incorporate the substrate 9,15,9'-tri-cis- ζ -carotene into artificial liposomes prepared from plant lipids or synthetic phospholipids using freeze-thaw cycles or detergent removal methods [2].
- **Enzyme Assays:** Mix substrate-containing liposomes with purified Z-ISO in appropriate buffers under reducing conditions (e.g., with dithiothreitol or sodium dithionite) to maintain heme iron in reduced state [2].
- **Product Analysis:** Extract reaction products with organic solvents and analyze by HPLC with photodiode array detection, quantifying isomer conversion ratios [2].

Comparative Analysis of Experimental Approaches

Table 2: Methodologies for studying ζ -carotene metabolism and Z-ISO function

Method Type	Key Components	Detection Approach	Applications	Advantages	Limitations
Heterologous Complementation	E. coli + crtE/crtB/PDS + Z-ISO	HPLC analysis of carotenoid extracts	Gene function validation, mutant characterization	Technically simple, high throughput	Cellular context may not reflect native environment
In Vitro Enzymatic Assay	Purified Z-ISO + liposome-incorporated substrate	Spectrophotometry, HPLC	Kinetic analysis, mechanistic studies	Precise control of conditions, direct observation	Technically challenging, requires protein purification
Mutant Analysis	Z-ISO knockout strains (plants/cyanobacteria)	HPLC, photosynthetic characterization	Physiological relevance, light-dark regulation	Biological context, phenotypic assessment	Complex genetics, potential compensatory mechanisms

Method Type	Key Components	Detection Approach	Applications	Advantages	Limitations
Spectroscopic Characterization	Purified Z-ISO with heme cofactor	UV-Vis, EPR spectroscopy	Redox regulation, cofactor analysis	Direct observation of cofactor states	Requires highly pure protein, specialized equipment

Regulation and Physiological Significance

Light-Dependent Regulation and Photoisomerization

The metabolism of ζ -carotene is uniquely influenced by **light conditions**, with both enzymatic and photochemical processes contributing to the isomerization of the central 15-cis double bond. Under illuminated conditions, the **photo-labile nature** of the 15-cis double bond enables partial non-enzymatic isomerization, which can compensate for reduced Z-ISO activity [6] [4]. This phenomenon has been demonstrated in Z-ISO mutant strains of both plants and cyanobacteria, which accumulate significantly less 9,15,9'-tri-cis- ζ -carotene and produce more downstream carotenoids when grown in light compared to darkness [6]. The **photoisomerization process** is particularly efficient under high light intensities, as evidenced by the partial rescue of the "Pinalate" sweet orange mutant phenotype when exposed to increased illumination [6].

The **redox-sensing capability** of Z-ISO through its heme cofactor provides an additional regulatory layer that integrates metabolic status with enzymatic activity. The heme iron alternates between Fe^{2+} (reduced, active) and Fe^{3+} (oxidized, inactive) states, effectively functioning as a molecular switch that controls isomerization capacity [2]. This **redox regulation** may connect ζ -carotene metabolism to the plastid's energetic status, potentially coordinating carotenoid biosynthesis with photosynthetic activity [2]. In cyanobacteria, the requirement for Z-ISO is particularly pronounced during light-activated heterotrophic growth (LAHG) conditions, where brief light pulses are insufficient to drive significant photoisomerization, thus necessitating enzymatic catalysis for sustained carotenoid production [6].

Physiological Consequences of Impaired ζ -Carotene Metabolism

Genetic disruptions in ζ -carotene metabolism produce distinctive physiological phenotypes across diverse organisms. In plants, Z-ISO mutations result in **delayed greening**, reduced carotenoid content, and impaired photosynthetic function, particularly when development occurs in darkness [6] [3]. Etiolated plant tissues lacking functional Z-ISO accumulate 9,15,9'-tri-cis- ζ -carotene and fail to produce mature carotenoid species, demonstrating the enzyme's essential role in carotenogenesis during skotomorphogenesis [6]. In rice, Z-ISO deficiency has been linked to altered plant architecture and

tillering, suggesting connections between carotenoid metabolism and hormone signaling that modulate developmental processes [6].

Cyanobacterial Z-ISO mutants exhibit **light-dependent phenotypes** similar to plant mutants, with normal carotenoid profiles under continuous illumination but significant impairments during dark incubation or LAHG conditions [6]. These mutants accumulate 9,15,9'-tri-cis- ζ -carotene and show reduced production of downstream carotenoids, confirming the conserved function of Z-ISO across photosynthetic lineages [6]. The **photosynthetic apparatus** in these mutants displays increased light sensitivity and impaired photosystem assembly, particularly for PSII, underscoring the structural and photoprotective roles of mature carotenoids in photosynthetic complexes [6].

Research Applications and Future Directions

Metabolic Engineering Approaches

The strategic manipulation of ζ -carotene metabolism represents a promising approach for **metabolic engineering** of carotenoid content in crop plants and microorganisms. Recent advances in **synthetic biology** have enabled targeted modulation of carotenoid pathways, with ζ -carotene serving as a key regulatory node for controlling flux toward downstream compounds such as lycopene and β -carotene [1] [3]. These engineering strategies aim to optimize carotenoid composition to enhance **nutritional value**, improve **stress tolerance**, and increase **pigment content** for industrial applications [1] [3]. Successful approaches have included:

- **Pathway Optimization:** Fine-tuning the expression of Z-ISO along with other carotenogenic enzymes to balance metabolic flux and prevent intermediate accumulation [3].
- **Chloroplast-to-Chromoplast Conversion:** Synthetic conversion of leaf chloroplasts into chromoplasts to increase carotenoid storage capacity, thereby enhancing the nutritional value of green plant tissues [3].
- **Transient Expression Systems:** Utilizing viral vectors for transient gene expression to accumulate carotenoids outside the plastid, creating alternative storage compartments [3].
- **Microbial Production:** Engineering microorganisms for efficient mass production of specific carotenoids, leveraging their simplified regulatory networks and industrial scalability [3].

The engineering of ζ -carotene metabolism must carefully consider the **branch point nature** of the carotenoid pathway, as manipulations that increase ζ -carotene flux could potentially divert substrates away from other essential isoprenoids such as gibberellins, tocopherols, or chlorophylls [3]. Successful strategies often employ tissue-specific promoters or inducible expression systems to spatially and temporally control metabolic modifications, thereby minimizing pleiotropic effects on plant development and physiology [3].

Future Research Directions

Despite significant advances in understanding ζ -carotene metabolism, several areas warrant further investigation:

- **Structural Characterization:** High-resolution structure determination of Z-ISO would elucidate precise substrate binding interactions and catalytic mechanisms, facilitating rational engineering approaches [6].
- **Regulatory Networks:** Comprehensive analysis of transcriptional and post-translational regulation of Z-ISO expression and activity would clarify how ζ -carotene metabolism is integrated with broader cellular processes [2] [6].
- **Transport Mechanisms:** The processes governing ζ -carotene movement within plastids and potential interactions with carotenoid-binding proteins remain poorly understood [2].
- **Stress Connections:** Further investigation of how ζ -carotene metabolism responds to abiotic stresses and its potential role in stress adaptation could inform crop improvement strategies [3] [7].
- **Human Health Applications:** While ζ -carotene itself is not a significant dietary component, engineering its flux toward provitamin A carotenoids could address vitamin A deficiency in vulnerable populations [8].

The continued development of **CRISPR technologies** for precise genome editing, along with advanced synthetic biology tools for pathway optimization, will undoubtedly accelerate research and application of ζ -carotene metabolism in both agricultural and industrial contexts [3]. These approaches hold significant promise for addressing global challenges in nutrition, sustainable agriculture, and renewable biotechnology.

Conclusion

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To cite this document: Smolecule. [Comprehensive Technical Guide: The Role of Zeta-Carotene in Carotenoid Metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b626023#role-of-zeta-carotene-in-carotenoid-metabolism]

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